N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyclohexene ring, a pyrazine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclohexene Derivative: Starting with cyclohexene, an alkylation reaction can introduce the ethyl group at the desired position.
Pyrazine Carboxamide Formation: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a carboxylic acid derivative.
Oxazole Ring Formation: The oxazole ring can be constructed via a cyclization reaction, often involving an amide and an α-haloketone.
Final Coupling: The final step involves coupling the cyclohexene derivative with the pyrazine carboxamide and the oxazole ring under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.
Reduction: The pyrazine ring can be reduced to form a dihydropyrazine derivative.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the oxazole ring.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole and pyrazine rings could participate in hydrogen bonding or π-π stacking interactions, while the cyclohexene ring might contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide: Similar structure but with a pyridine ring instead of a pyrazine ring.
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)thiazole-4-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both the pyrazine and oxazole rings can enhance its ability to interact with biological targets, potentially leading to more potent or selective effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-15(20-7-6-12-4-2-1-3-5-12)14-11-25-17(21-14)22-16(24)13-10-18-8-9-19-13/h4,8-11H,1-3,5-7H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRVHEDSWMQNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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